Enhanced Extinction Coefficient Over Regioisomers
A systematic comparative study of anthracene dicarboxylic acid isomers revealed that the 2,6-isomer exhibits a dramatically higher molar extinction coefficient (ε) than its 1,4- and 9,10-regioisomers in the same solvent system [1]. This enhancement is attributed to the optimal alignment of the transition dipole moment along the long molecular axis enabled by the 2,6-substitution pattern, which is not possible with the other substitution geometries [1].
| Evidence Dimension | Molar Extinction Coefficient (relative light absorption efficiency) |
|---|---|
| Target Compound Data | Dramatically enhanced relative to comparator isomers |
| Comparator Or Baseline | 1,4-anthracene dicarboxylic acid (1,4-ADCA) and 9,10-anthracene dicarboxylic acid (9,10-ADCA) |
| Quantified Difference | The 2,6 isomer showed a dramatic enhancement in extinction coefficient. |
| Conditions | Measured in a series of polar aprotic solvents via steady-state absorption spectroscopy |
Why This Matters
This significantly higher molar absorptivity is a critical advantage for applications in fluorescence sensing and light-harvesting, enabling stronger signals and lower limits of detection.
- [1] Soderstrom, E. M., et al. (2017). Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids. Journal of Photochemistry and Photobiology A: Chemistry, 337, 207-215. View Source
